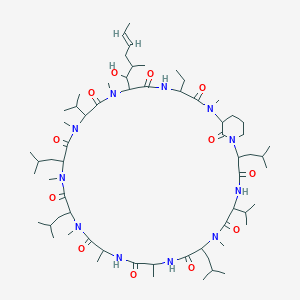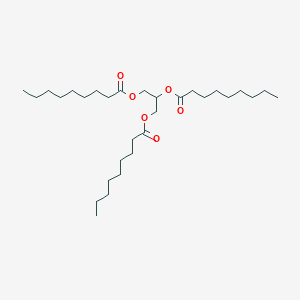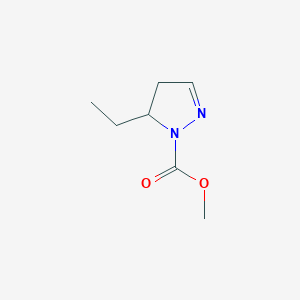
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate, commonly known as MEP, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of MEP is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, as well as to activate antioxidant enzymes that protect against oxidative stress. Additionally, MEP has been shown to modulate the expression of genes involved in cell growth and differentiation, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
MEP has been shown to exhibit a range of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, MEP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. These effects suggest that MEP may have potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEP has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. Additionally, MEP has been shown to exhibit low toxicity in animal studies, suggesting that it may be safe for use in human studies. However, there are also limitations to the use of MEP in lab experiments, including its limited solubility in water and its relatively short half-life in the body. These limitations may affect the efficacy of MEP in certain experimental settings.
Direcciones Futuras
There are several future directions for research on MEP. One area of interest is the development of new synthetic methods for MEP that may improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of MEP and to determine its potential as a therapeutic agent for the treatment of various diseases. Finally, studies are needed to determine the optimal dosage and administration route for MEP in humans, as well as to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
MEP can be synthesized through the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The reaction proceeds through a cyclization process, resulting in the formation of MEP. This synthesis method has been well-established and is widely used in the scientific community.
Aplicaciones Científicas De Investigación
MEP has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and toxicology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. MEP has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
121306-81-8 |
|---|---|
Nombre del producto |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 3-ethyl-3,4-dihydropyrazole-2-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-3-6-4-5-8-9(6)7(10)11-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
BHLOOHRJCILVDA-UHFFFAOYSA-N |
SMILES |
CCC1CC=NN1C(=O)OC |
SMILES canónico |
CCC1CC=NN1C(=O)OC |
Sinónimos |
Methyl 4,5-dihydro-5-ethyl-1H-pyrazole-1-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



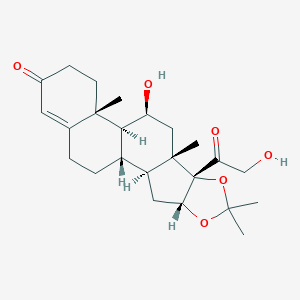
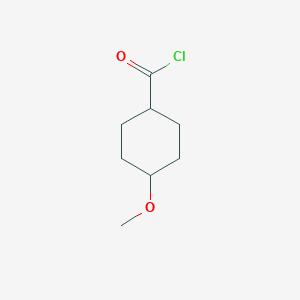
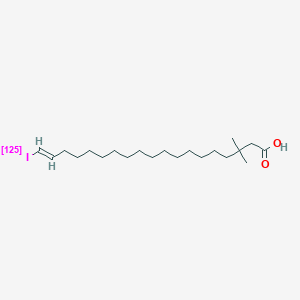
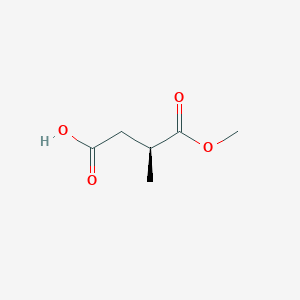
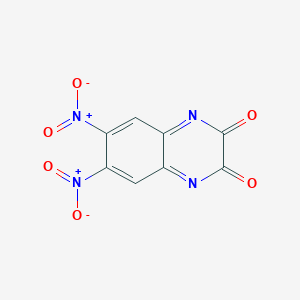
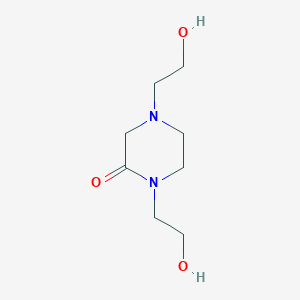
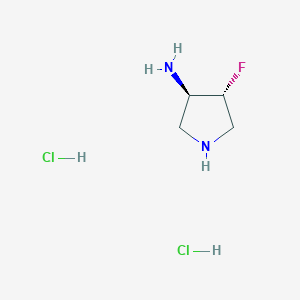
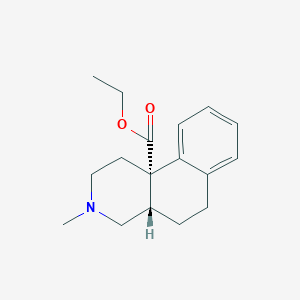
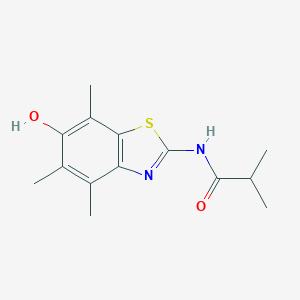
![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

